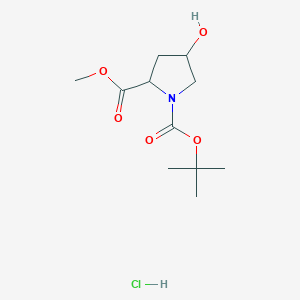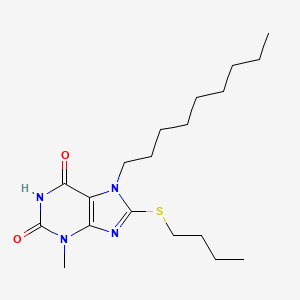
8-(butylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butylthio group at the 8th position, a methyl group at the 3rd position, and a nonyl group at the 7th position. The purine core is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with butylthiol, followed by the introduction of the nonyl group through a Friedel-Crafts alkylation reaction. The methyl group can be introduced via a methylation reaction using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be critical to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine ring can be reduced to form hydroxyl groups.
Substitution: The nonyl and butylthio groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated purine derivatives.
Substitution: Various alkyl or aryl substituted purine derivatives.
Aplicaciones Científicas De Investigación
8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by competing with ATP for binding sites, thereby affecting signal transduction pathways. The presence of the butylthio and nonyl groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 8-butylthio-7-hexyl-3-methyl-1,3,7-trihydropurine-2,6-dione
- 8-butylthio-3-methyl-7-pentyl-1,3,7-trihydropurine-2,6-dione
- 8-butylthio-3-methyl-7-octyl-1,3,7-trihydropurine-2,6-dione
Uniqueness
8-butylthio-3-methyl-7-nonyl-1,3,7-trihydropurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The nonyl group at the 7th position significantly increases its hydrophobicity compared to shorter alkyl chains, potentially enhancing its membrane permeability and bioavailability. The butylthio group provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Fórmula molecular |
C19H32N4O2S |
|---|---|
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
8-butylsulfanyl-3-methyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C19H32N4O2S/c1-4-6-8-9-10-11-12-13-23-15-16(20-19(23)26-14-7-5-2)22(3)18(25)21-17(15)24/h4-14H2,1-3H3,(H,21,24,25) |
Clave InChI |
WYKDQOVHTKYAAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


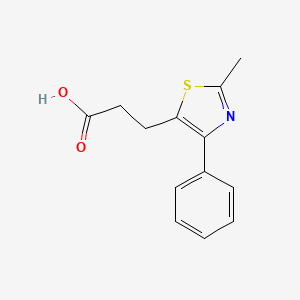
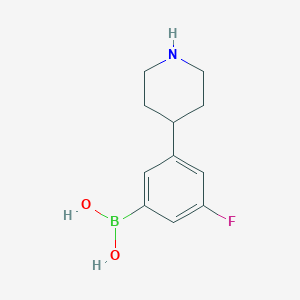
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086232.png)
![7-Chloro-1-(3-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086239.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086246.png)
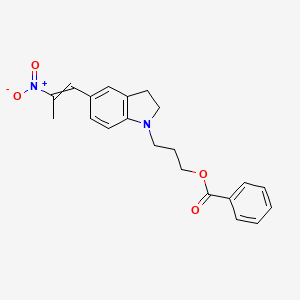
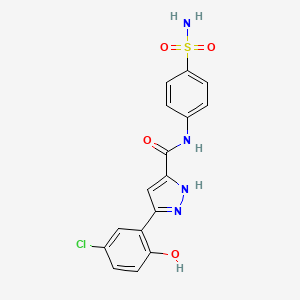
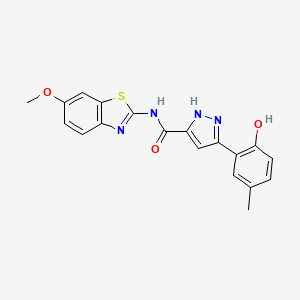
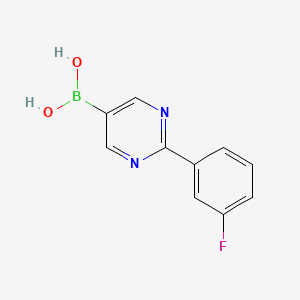
![1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086268.png)
![1-(4-Butoxy-3-ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086272.png)
